2-Amino-3-(4-aminopyridin-2-yl)propanoicaciddihydrochloride

Description

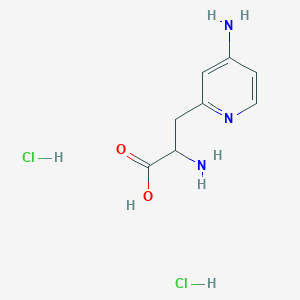

2-Amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine ring substituted with an amino group at the 4-position and a propanoic acid backbone. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biochemical and pharmacological studies.

Properties

IUPAC Name |

2-amino-3-(4-aminopyridin-2-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H2,9,11)(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLYQRBVMMTFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-aminopyridin-2-yl)propanoicaciddihydrochloride typically involves the reaction of 4-aminopyridine with alanine derivatives under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process involves multiple steps, including protection and deprotection of functional groups, to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-aminopyridin-2-yl)propanoicaciddihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Neuropharmacology

One of the primary applications of 2-Amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride is in the field of neuropharmacology. This compound acts as an agonist for specific receptors in the central nervous system, particularly those involved in neurotransmission.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound enhances synaptic transmission and has potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate glutamate receptors suggests its role in neuroprotective strategies .

Agricultural Science

In agricultural science, 2-Amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride has been investigated for its potential use as a growth regulator.

Case Study : Research conducted on various plant species showed that this compound can promote root development and enhance nutrient uptake. Field trials indicated improved crop yields when applied at specific growth stages, making it a candidate for sustainable agricultural practices .

In medicinal chemistry, this compound has been explored for its potential as a lead compound in drug discovery.

Case Study : A series of derivatives were synthesized based on the structure of 2-Amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride, leading to the identification of novel compounds with enhanced biological activity against various cancer cell lines. These findings suggest that further development could lead to new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-aminopyridin-2-yl)propanoicaciddihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key distinction lies in its 4-aminopyridin-2-yl substituent. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

*Molecular weights calculated from formula; dihydrochloride salt included.

Key Observations :

Pyridine vs. Heterocyclic Substituents: Pyridin-2-yl/4-yl derivatives (e.g., ) exhibit planar aromatic rings, enhancing π-π stacking interactions in protein binding. The 4-aminopyridin-2-yl group in the target compound may improve hydrogen bonding and solubility compared to non-aminated analogs. Triazolyl/imidazolyl derivatives (e.g., ) introduce nitrogen-rich heterocycles, which can modulate electronic properties and metal-binding capacity.

Chirality: The (R)- and (S)-enantiomers (e.g., ) demonstrate distinct biological activities. For example, (S)-isomers often mimic natural amino acids in receptor binding, while (R)-forms may serve as inhibitors.

Salt Forms and Solubility :

- All listed compounds are dihydrochloride salts, ensuring high aqueous solubility. Storage conditions (e.g., refrigeration for pyrimidine derivatives in ) vary based on stability, which is influenced by substituent reactivity.

Insights :

Biological Activity

2-Amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride (commonly referred to as 4-AAP) is a compound with significant biological activity, particularly in the field of neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride is C8H13Cl2N3O2, with a molecular weight of approximately 254.11 g/mol. The compound features an amino acid backbone with a pyridine ring, which contributes to its solubility and biological activity .

Research indicates that 4-AAP acts primarily as a modulator of neurotransmitter systems, particularly affecting glutamate receptors. Its structural characteristics allow it to engage in various interactions, including:

- Ion Channel Modulation : 4-AAP has been shown to influence the activity of voltage-gated ion channels, which are crucial for neuronal excitability.

- Neurotransmitter Release : The compound enhances the release of neurotransmitters such as acetylcholine, potentially improving synaptic transmission.

Neuropharmacological Effects

4-AAP has been studied for its neuroprotective properties and potential applications in treating neurological disorders such as multiple sclerosis and spinal cord injuries. Key findings include:

- Neuroprotection : In animal models, 4-AAP administration led to reduced neuronal damage following ischemic events.

- Cognitive Enhancement : Studies have demonstrated improvements in memory and learning tasks in rodents treated with 4-AAP .

Anticancer Activity

Emerging research suggests that 4-AAP may exhibit anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate its mechanisms and efficacy against tumors .

Case Studies

-

Animal Models of Neurological Disorders :

- In a study involving rats with induced spinal cord injury, treatment with 4-AAP resulted in significant motor function recovery compared to control groups.

- Behavioral assessments indicated enhanced locomotor activity and reduced spasticity.

- Cancer Cell Line Studies :

Comparative Analysis with Similar Compounds

The unique structure of 4-AAP distinguishes it from other amino acids and pyridine derivatives. Below is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | C8H12Cl2N2O2 | Contains a single pyridine ring |

| (S)-2-Amino-3-(pyridin-2-yl)propanoic acid | C8H10N2O2 | Non-salt form; primarily used in research |

| (S)-2-Amino-3-(pyridin-4-yl)propanoic acid | C8H12Cl2N2O2 | Variation in the position of the amino group |

The dual amino group functionality in 4-AAP may enhance its pharmacological properties compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of amino acid derivatives like this compound typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridine derivatives as precursors) .

- Step 2 : Reduction under acidic conditions (e.g., iron powder as a reductant) to generate amine intermediates .

- Step 3 : Condensation with cyanoacetic acid using coupling agents like DCC or EDC .

Q. Critical Factors :

- pH control during substitution and reduction steps to avoid side reactions.

- Temperature optimization (e.g., 60–80°C for condensation) to maximize yield .

- Purification : Use of column chromatography or recrystallization to isolate the dihydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

Note : Stability testing under varying pH and temperature conditions is critical for long-term storage .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

Methodological Answer:

Q. How is this compound utilized in studying enzyme-substrate interactions?

Methodological Answer:

- Kinetic assays : Use as a competitive inhibitor in enzymatic reactions (e.g., aminotransferases) with UV-Vis monitoring at 340 nm .

- Docking studies : Molecular modeling (e.g., AutoDock Vina) to predict binding affinity to active sites .

- Mutagenesis : Compare activity against wild-type vs. mutant enzymes to identify critical residues .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (DFT) to model intermediates and transition states .

- Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation) .

- Solvent selection : COSMO-RS simulations to identify solvents that minimize byproduct formation .

Case Study : ICReDD’s workflow reduced reaction optimization time by 40% using computational-experimental feedback loops .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-analysis : Compare datasets across studies (e.g., IC50 variability in kinase assays) using statistical tools like ANOVA .

- Control standardization : Ensure consistent buffer conditions (e.g., ionic strength, cofactors) .

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) if fluorescence-based assays show interference .

Q. How to design experiments for exploring structure-activity relationships (SAR) of analogs?

Methodological Answer:

- Library synthesis : Modify the pyridyl or amino acid moiety (e.g., halogenation, alkylation) .

- DOE (Design of Experiments) : Use factorial designs to screen variables (e.g., substituent position, steric effects) .

- Data analysis : PCA (Principal Component Analysis) to correlate structural features with bioactivity .

Example : Replace the 4-aminopyridyl group with quinolinyl to assess π-π stacking effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipases) .

- Process intensification : Continuous flow reactors to improve mixing and reduce racemization .

- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time purity tracking .

Q. How can researchers mitigate degradation during in vitro and in vivo studies?

Methodological Answer:

Q. What interdisciplinary approaches integrate this compound into materials science?

Methodological Answer:

- Polymer functionalization : Incorporate into hydrogels via carbodiimide coupling for drug delivery .

- Coordination chemistry : Chelate with transition metals (e.g., Cu²⁺) to study supramolecular assemblies .

- Surface modification : Graft onto silica nanoparticles for catalytic applications (e.g., asymmetric synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.